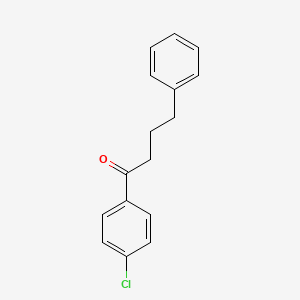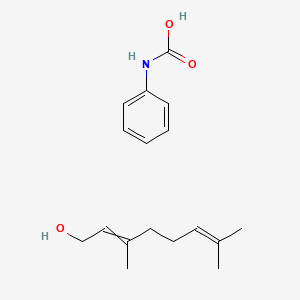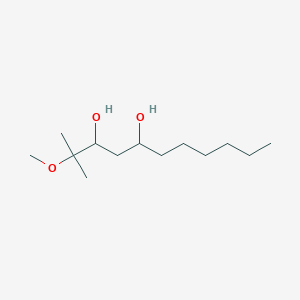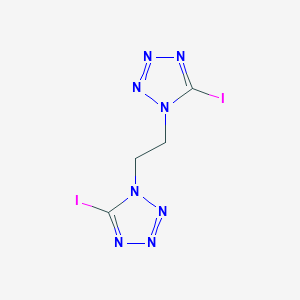![molecular formula C36H46O2S2 B14283855 4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol) CAS No. 121846-89-7](/img/structure/B14283855.png)
4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) is a complex organic compound known for its antioxidant properties. It is a sterically hindered bisphenol antioxidant, which means it has bulky groups around the phenol groups that prevent it from easily reacting with other substances. This compound is particularly effective in stabilizing polymers and preventing their degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) typically involves the oxidative coupling of 2,6-di-tert-butylphenol with 2,2’-bithiophene. This reaction is usually carried out in the presence of an oxidizing agent such as oxygen or a peroxide, and a base such as sodium hydroxide. The reaction conditions often include elevated temperatures and the use of a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidative coupling reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to its original phenol form.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidizers.
Reduction: Reducing agents like zinc in the presence of a solvent such as toluene and n-butanol are used.
Major Products
Scientific Research Applications
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers like polypropylene and isoprene rubber.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various medical applications.
Mechanism of Action
The antioxidant mechanism of 4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) involves the donation of hydrogen atoms from the phenol groups to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to the polymers or other materials. The compound can also form stable quinone structures that can be reduced back to the phenol form, allowing for a cyclic antioxidant process .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: A simpler antioxidant used in similar applications.
Butylated hydroxytoluene (BHT): Another widely used antioxidant with similar properties.
Irganox 1098: A more complex antioxidant used in high-performance applications.
Uniqueness
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) is unique due to its sterically hindered structure, which provides enhanced stability and effectiveness as an antioxidant. Its ability to undergo a cyclic antioxidant process makes it particularly valuable in applications where long-term stability is required .
Properties
CAS No. |
121846-89-7 |
|---|---|
Molecular Formula |
C36H46O2S2 |
Molecular Weight |
574.9 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[5-[5-(3,5-ditert-butyl-4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]phenol |
InChI |
InChI=1S/C36H46O2S2/c1-33(2,3)23-17-21(18-24(31(23)37)34(4,5)6)27-13-15-29(39-27)30-16-14-28(40-30)22-19-25(35(7,8)9)32(38)26(20-22)36(10,11)12/h13-20,37-38H,1-12H3 |
InChI Key |
VLESHRDORBMYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14283777.png)







![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)

